Bienvenue dans la boutique en ligne BenchChem!

Thalidomide-O-C7-acid

Targeted Protein Degradation BCL-2 Degradation PROTAC Linker Optimization

Thalidomide-O-C7-acid is an essential E3 ligase ligand-linker conjugate for PROTAC development, featuring a thalidomide cereblon binder, C7 alkyl chain, and terminal carboxylic acid for simple amide coupling. Validated in proteome-wide studies as a lead for BCL-2 degradation, including venetoclax-resistant mutations. Multi-gram supply chains support hit-to-lead campaigns without re-validation delays.

Molecular Formula C21H24N2O7
Molecular Weight 416.4 g/mol
Cat. No. B2908002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C7-acid
Molecular FormulaC21H24N2O7
Molecular Weight416.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)
InChIKeyQFRXURXVZYAHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C7-acid: A Pre-functionalized CRBN Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-C7-acid (CAS 2169266-70-8) is a synthetic E3 ligase ligand-linker conjugate, a specialized tool molecule integral to the development of PROteolysis TArgeting Chimeras (PROTACs) . This compound comprises a cereblon (CRBN) E3 ubiquitin ligase ligand derived from thalidomide, covalently attached to a seven-carbon (C7) alkyl chain linker terminated with a carboxylic acid functional group . Its primary function is to provide a modular, pre-assembled building block for facile conjugation to a variety of target-protein-binding ligands .

Why Thalidomide-O-C7-acid Cannot Be Interchanged with Other Thalidomide-Based PROTAC Building Blocks


Substituting Thalidomide-O-C7-acid with other thalidomide-based linker conjugates is not scientifically trivial. The performance and selectivity of the resulting PROTAC molecule are highly sensitive to the length and chemical nature of the linker, which determines the geometry of the induced ternary complex between the target protein and the E3 ligase [1]. Altering the linker length by even one carbon atom or changing the terminal functional group (e.g., from an acid to an amine) can dramatically affect the efficiency and specificity of target protein ubiquitination and subsequent degradation [2]. The specific C7 alkyl chain provides a unique spatial arrangement compared to shorter or longer linkers, and the terminal carboxylic acid is essential for specific conjugation chemistries, such as amide bond formation with primary amines on a target ligand .

Quantitative Differentiation: A Comparative Evidence Guide for Thalidomide-O-C7-acid


C7 Alkyl Linker Defines a Distinct Spatial Profile from Shorter C5 and C6 Linkers for BCL-2 Degrader Development

In a study comparing the ability of thalidomide derivatives with different linker lengths to reprogram CRBN for BCL-2 degradation, the derivative with a C7 linker (Thalidomide-C7-OH) was one of only three analogs (along with C5 and C6) identified from a proteome-wide analysis that could specifically induce the degradation of the BCL-2 protein [1]. This demonstrates that the seven-carbon alkyl chain confers a specific structural geometry suitable for productive ternary complex formation with BCL-2, a property that is not universal across all alkyl-linked thalidomide derivatives [2].

Targeted Protein Degradation BCL-2 Degradation PROTAC Linker Optimization

Terminal Carboxylic Acid Enables Specific Amide Conjugation Chemistry Versus Amine-Terminated Analogues

The terminal functional group on the linker dictates the specific conjugation chemistry that can be employed. Thalidomide-O-C7-acid features a carboxylic acid (-COOH) terminus, making it suitable for amide coupling reactions with amine-containing target ligands . In contrast, the analogous amine-terminated compound, Thalidomide-O-C7-NH2 (CAS 2093536-11-7), requires a completely different set of reaction conditions and coupling partners, typically involving active esters or aldehydes . This functional group difference is absolute and precludes their use as interchangeable building blocks in the same synthetic pathway.

Bioconjugation Chemistry PROTAC Synthesis Linker Functionalization

Commercial Availability in a Range of Quantities for Scalable PROTAC Research

As a key PROTAC building block, Thalidomide-O-C7-acid is readily available from multiple commercial vendors in a variety of pack sizes suitable for different stages of research . For instance, pricing from a major vendor scales from $273 for a 50 mg unit to $436 for a 100 mg unit, with larger quantities (e.g., 250 mg, 1 g) also in stock . This stands in contrast to more bespoke or less frequently used linker conjugates, which may have limited availability or require custom synthesis, potentially creating bottlenecks in research timelines.

Research Reagent Procurement PROTAC Scalability Chemical Sourcing

Definitive Application Scenarios for Thalidomide-O-C7-acid in Scientific and Industrial Research


Synthesis of PROTACs Targeting BCL-2 for Cancer Research

Thalidomide-O-C7-acid is an optimal building block for constructing PROTACs intended to degrade the BCL-2 protein. The C7 linker length has been specifically identified as one of only three that enables thalidomide-based derivatives to reprogram CRBN for BCL-2 recruitment and degradation, a finding supported by proteome-wide analysis [1]. This makes the compound a high-priority choice for developing new therapeutic modalities against cancers driven by BCL-2 overexpression or venetoclax-resistant BCL-2 mutations [2].

Conjugation to Amine-Containing Target Protein Ligands

The terminal carboxylic acid of Thalidomide-O-C7-acid is explicitly designed for amide bond formation with primary or secondary amines present on a target ligand [1]. This is the most common conjugation strategy in medicinal chemistry for assembling PROTAC molecules. Therefore, this compound is the correct choice when the target-binding warhead is functionalized with an amine group, ensuring a straightforward and high-yielding final coupling step.

Scalable Hit-to-Lead PROTAC Optimization Programs

The commercial availability of Thalidomide-O-C7-acid in multi-gram quantities from multiple vendors directly supports the material demands of a hit-to-lead optimization program [1]. As an identified lead series based on a C7 linker progresses, researchers can confidently scale up synthesis without the delays associated with custom-sourcing or re-validating a new batch of a critical intermediate. This ensures that the structure-activity relationship (SAR) established with initial 50 mg or 100 mg purchases remains valid during in vivo efficacy and toxicity studies requiring hundreds of milligrams to grams of compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C7-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.